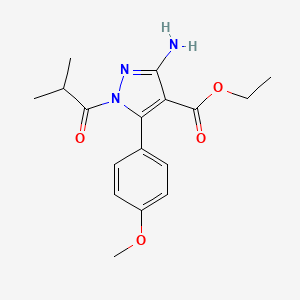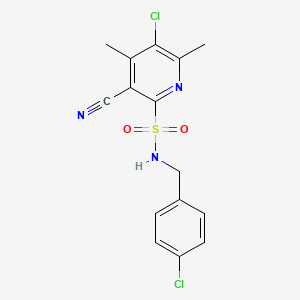![molecular formula C27H28N2O5 B11078728 2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(3-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11078728.png)
2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(3-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(3-METHOXYANILINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindole and cyclohexylidene groups, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(3-METHOXYANILINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting with the acylation of dimedone (1) with acetic anhydride to produce 2-acetyldimedone (2) . This intermediate is then reacted with various lipoamino acids (LAAs) in the presence of triethylamine and a catalytic quantity of 4-dimethylaminopyridine (DMAP) in refluxing ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to handle the increased volume of reactants and products.
化学反应分析
Types of Reactions
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(3-METHOXYANILINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学研究应用
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(3-METHOXYANILINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用机制
The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(3-METHOXYANILINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEX-1-YLIDENE)ETHYL (N-DDE) LIPOAMINO ACIDS
- 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEX-1-YLIDENE)ETHYLAMINO]-D, L-DODECANOIC ACID
Uniqueness
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(3-METHOXYANILINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
属性
分子式 |
C27H28N2O5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-(3-methoxyphenyl)iminobutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H28N2O5/c1-27(2)15-22(30)24(23(31)16-27)21(28-17-8-6-9-18(14-17)34-3)12-7-13-29-25(32)19-10-4-5-11-20(19)26(29)33/h4-6,8-11,14,30H,7,12-13,15-16H2,1-3H3 |
InChI 键 |
BSSGTUKRRRCZQU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C(C(=O)C1)C(=NC2=CC(=CC=C2)OC)CCCN3C(=O)C4=CC=CC=C4C3=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11078648.png)
![4-[3-(ethylthio)-1H-diaziren-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B11078652.png)
![3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11078657.png)
![4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11078662.png)
![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B11078667.png)


![(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11078690.png)
![(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11078694.png)
![(2Z)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078702.png)
![8-ethoxy-6-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11078706.png)
![2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B11078714.png)

![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11078736.png)
